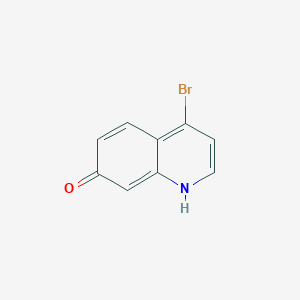

4-Bromoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUKNOKAORMYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597832 | |

| Record name | 4-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181950-60-7 | |

| Record name | 4-Bromo-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Bromoquinolin-7-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of bromoquinolinol isomers, with a primary focus on assembling available data relevant to the 4-Bromoquinolin-7-ol scaffold. Due to the limited availability of specific experimental data for this compound, this document compiles and presents information on closely related isomers, including 4-bromoquinolin-3-ol, 7-bromoquinolin-4-ol, and 6-bromoquinolin-4-ol. This comparative approach offers valuable insights into the expected characteristics of this compound. The guide includes detailed tables of chemical and physical properties, experimental protocols for synthesis and characterization, and visualizations of molecular structures and analytical workflows.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom and a hydroxyl group to the quinoline core, as in this compound, is anticipated to significantly influence its physicochemical properties and biological efficacy. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can participate in hydrogen bonding, crucial for target binding.[2] This guide aims to provide a detailed technical resource on the chemical properties and structure of this class of compounds to support further research and drug development efforts.

Chemical Structure and Identification

The fundamental structure of these compounds consists of a quinoline ring system substituted with one bromine atom and one hydroxyl group. The precise positioning of these substituents defines the specific isomer and significantly impacts its chemical and biological properties.

Table 1: Structural and Identification Data for Bromoquinolinol Isomers

| Property | 4-Bromoquinolin-3-ol | 7-Bromoquinolin-4-ol | 6-Bromoquinolin-4-ol | 4-Bromoquinoline |

| IUPAC Name | 4-bromoquinolin-3-ol[2] | 7-bromo-1H-quinolin-4-one[3] | 6-Bromoquinolin-4-ol[4] | 4-Bromoquinoline |

| Molecular Formula | C₉H₆BrNO[2] | C₉H₆BrNO[3] | C₉H₆BrNO[4] | C₉H₆BrN[5] |

| Molecular Weight | 224.05 g/mol [2] | 224.05 g/mol [3][6] | 224.05 g/mol [4] | 208.05 g/mol [5] |

| CAS Number | 32435-61-3[2] | 82121-06-0[3][6] | 145369-94-4[4] | 3964-04-3[5] |

| SMILES String | C1=CC=C2C(=C1)C(=C(C=N2)O)Br[2] | C1=CC2=C(C=C1Br)NC=CC2=O[7] | BrC1=CC=C2NC=CC(=O)C2=C1[4] | Brc1ccnc2ccccc12[5] |

| InChI Key | BJEMWAKSVKPWBC-UHFFFAOYSA-N[2] | GGCBEWNXEGDQAP-UHFFFAOYSA-N[3][6] | XKLBNOHKHRAXKK-UHFFFAOYSA-N[4] | SUXIPCHEUMEUSV-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of bromoquinolinols are critical for their handling, formulation, and biological activity. The following table summarizes the available data for relevant isomers.

Table 2: Physicochemical Properties of Bromoquinolinol Isomers

| Property | 7-Bromoquinolin-4-ol | 6-Bromoquinolin-4-ol | 4-Bromoquinoline |

| Melting Point | 279-281 °C[6][8] | 283 °C (lit.)[4] | 29-34 °C[5] |

| Boiling Point | 370.7 ± 22.0 °C (Predicted)[6][8] | 321.7 °C at 760 mmHg | >110 °C (Flash Point)[5] |

| pKa | 3.83 ± 0.40 (Predicted)[6][8] | ||

| Form | Solid[8] | Solid[5] | |

| Color | Brown[8] |

Experimental Protocols

Synthesis of Bromoquinolines

A common route for the synthesis of bromoquinolines involves the bromination of a hydroxyquinoline precursor. The following is a representative protocol for the synthesis of 7-bromoquinolin-8-ol, which can be adapted for other isomers.[9]

Materials:

-

Quinolin-8-ol

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Water

-

Hexane

-

Diethyl ether

Procedure:

-

Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[9]

-

Cool the stirred solution to 0 °C.[9]

-

Add N-bromosuccinimide (1 mmol) portion-wise to the solution.[9]

-

Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.[9]

-

Upon completion, evaporate the solvent under vacuum.[9]

-

Wash the crude product with water, followed by hexane and diethyl ether to yield the purified 7-bromoquinolin-8-ol.[9]

General Workflow for Synthesis and Characterization

The synthesis and characterization of a novel bromoquinolinol compound would typically follow a structured workflow to ensure purity and confirm its identity.

Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants provide information about the connectivity of atoms and the substitution pattern on the quinoline ring.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring.[10]

Biological Activity and Potential Applications

While specific biological data for this compound is not available, quinoline derivatives are known to possess a wide range of pharmacological activities. For instance, 7-bromoquinolin-4-ol acts as a reagent in the synthesis of quinoline Schiff bases which have shown antibacterial activity.[6][8] Furthermore, various brominated quinoline derivatives have been investigated for their antiproliferative activities against cancer cell lines.[11]

Logical Flow for Biological Activity Screening

A typical screening cascade for a novel compound like this compound would involve a series of in vitro and potentially in vivo assays to determine its biological profile.

Caption: Biological Activity Screening Workflow.

Conclusion

This technical guide has consolidated the available chemical and structural information for bromoquinolinol isomers to serve as a valuable resource for researchers interested in this compound. While direct experimental data for this specific isomer is limited, the comparative data from related compounds provide a strong foundation for predicting its properties and guiding future research. The provided experimental frameworks for synthesis and characterization, along with the logical workflows for biological screening, offer a clear path for the investigation of this and other novel quinoline derivatives in the pursuit of new therapeutic agents. Further experimental work is necessary to fully elucidate the specific properties and potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 3. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 5. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 7. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-BROMO-4-HYDROXYQUINOLINE CAS#: 82121-06-0 [m.chemicalbook.com]

- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 10. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bromo-Hydroxy-Quinolines: Focus on 7-Bromo-4-hydroxyquinoline and Related Isomers

Introduction

This technical guide provides a comprehensive overview of the synthesis pathways for bromo-hydroxy-quinolines, with a primary focus on 7-bromo-4-hydroxyquinoline due to the limited availability of direct synthetic routes for 4-bromoquinolin-7-ol in peer-reviewed literature. The methodologies detailed herein are of significant interest to researchers, scientists, and professionals in drug development, as quinoline derivatives are pivotal scaffolds in medicinal chemistry. This document outlines established synthetic strategies, including the Conrad-Limpach and Gould-Jacobs reactions, and various bromination techniques, complete with detailed experimental protocols and quantitative data.

While a direct, well-documented synthesis for this compound is not readily found, the principles and procedures for the synthesis of its isomers, such as 7-bromo-4-hydroxyquinoline and 7-bromoquinolin-8-ol, offer valuable insights and potential starting points for the development of a synthetic route to the desired compound.

Physicochemical Properties

A summary of the key physicochemical properties of the closely related and commercially available isomer, 7-Bromo-4-hydroxyquinoline, is presented below.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 82121-06-0 |

| Appearance | Solid |

| Melting Point | >280 °C |

| pKa | 3.83 ± 0.40 (Predicted) |

Synthesis Pathways for 7-Bromo-4-hydroxyquinoline

The synthesis of 7-bromo-4-hydroxyquinoline can be achieved through several established methods. The most common approaches involve the construction of the quinoline core followed by bromination, or the use of a pre-brominated starting material.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach reaction is a classical and effective method for preparing 4-hydroxyquinolines. This two-step process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate

-

Materials: 3-Bromoaniline, Ethyl acetoacetate, Toluene, Glacial acetic acid (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline

-

Materials: Ethyl 3-(3-bromophenylamino)crotonate, High-boiling point solvent (e.g., Dowtherm A or mineral oil).

-

Procedure:

-

Add the purified intermediate to a suitable high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.

-

Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product will precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent like DMF.

-

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, particularly those with a carboxylic acid group at the 3-position, which can be subsequently removed.

Step 1: Synthesis of Diethyl ((3-bromophenyl)amino)methylenemalonate

-

Materials: 3-Bromoaniline, Diethyl ethoxymethylenemalonate.

-

Procedure:

-

A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated (typically around 100-130 °C).

-

The reaction is monitored by TLC until the starting materials are consumed.

-

The crude product is often used in the next step without further purification.

-

Step 2-4: Cyclization, Hydrolysis, and Decarboxylation

-

Materials: Diethyl ((3-bromophenyl)amino)methylenemalonate, high-boiling solvent, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

The crude intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization, forming ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

Acidification with hydrochloric acid precipitates the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

The isolated carboxylic acid is then decarboxylated by heating at a high temperature to yield the final product, 7-bromo-4-hydroxyquinoline.

-

Synthesis of 7-Bromoquinolin-8-ol

The synthesis of 7-bromoquinolin-8-ol is typically achieved by the direct bromination of 8-hydroxyquinoline. The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions.

Experimental Protocol: Bromination of 8-Hydroxyquinoline

-

Materials: 8-Hydroxyquinoline, N-Bromosuccinimide (NBS), Chloroform.

-

Procedure:

-

Dissolve 8-hydroxyquinoline in chloroform in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add N-Bromosuccinimide portion-wise to the stirred solution.[1]

-

Allow the reaction mixture to slowly warm to 40 °C and stir for 18 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent under vacuum.

-

Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[1]

-

A reported yield for this reaction is 85%.[1]

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 7-bromoquinolin-8-ol.

| Reactant(s) | Product | Reagents/Conditions | Yield | Melting Point (°C) |

| 8-Hydroxyquinoline, N-Bromosuccinimide | 7-Bromoquinolin-8-ol | Chloroform, 0-40 °C, 18 h | 85% | 138-143 |

Discovery and Further Applications

Disclaimer: This document provides a summary of synthetic methods for bromo-hydroxy-quinolines based on available scientific literature. The experimental protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of this compound is not explicitly detailed due to a lack of available procedures in the reviewed sources. The provided methods for its isomers may serve as a basis for developing a synthetic route.

References

physicochemical characteristics of 4-Bromoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and potential biological relevance of 4-Bromoquinolin-7-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Compound Identity and Tautomerism

The nomenclature for substituted hydroxyquinolines can vary depending on the tautomeric form depicted. The requested compound, This compound , represents the enol tautomer. However, it exists in equilibrium with its keto tautomer, 7-Bromo-1H-quinolin-4-one . The vast majority of literature and supplier data refers to this compound under the name 7-Bromo-4-hydroxyquinoline or 7-Bromoquinolin-4-ol , with the CAS Number 82121-06-0 .[1][2][3] This guide will proceed using the most commonly cited nomenclature while acknowledging the tautomeric relationship.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Characteristics

The key physicochemical properties of 7-Bromo-4-hydroxyquinoline (CAS: 82121-06-0) are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference(s) |

| CAS Number | 82121-06-0 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Molecular Weight | 224.05 g/mol | [1][3] |

| Appearance | Brown solid | [1] |

| Melting Point | 279-281 °C | [1][2] |

| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [1][2] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 3.83 ± 0.40 (Predicted) | [1] |

| XLogP3 | 1.3 | [2][3] |

| Polar Surface Area | 29.1 Ų | [2][3] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-4-hydroxyquinoline was not found in the searched literature, a plausible and robust method can be derived from the well-established Gould-Jacobs reaction . This reaction is commonly used for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5][6] The following protocol is a logical adaptation for this specific target molecule, starting from 3-bromoaniline.

Plausible Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture, with stirring, to 100-140°C for 1-2 hours. This step forms the anilinomethylenemalonate intermediate.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature. The intermediate can be precipitated by adding n-hexane and purified by filtration, or used directly in the next step.[6]

Step 2: Thermal Cyclization

-

Add the crude or purified intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[4][5][6]

-

Heat the mixture to approximately 240-260°C and maintain this temperature for 30-60 minutes to induce cyclization.[4]

-

Monitor the reaction by TLC for the formation of the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

Upon completion, cool the reaction mixture and add a hydrocarbon solvent like n-hexane to precipitate the product.[4][6]

-

Isolate the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

-

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[6]

-

Heat the mixture to reflux for 1-2 hours to facilitate saponification (hydrolysis of the ester).

-

Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 10N HCl) to a pH of ~1 to precipitate the carboxylic acid intermediate.[6]

-

Filter the resulting solid, wash with water, and dry.

-

To achieve decarboxylation, heat the carboxylic acid intermediate in diphenyl ether to reflux for approximately 1 hour.[6]

-

Cool the mixture, precipitate the final product (7-Bromo-4-hydroxyquinoline) with n-hexane, filter, wash, and dry under vacuum.

Caption: Plausible synthetic workflow for 7-Bromo-4-hydroxyquinoline.

Biological Activity and Applications

Specific biological studies on this compound are limited. However, its structural class—substituted quinolines—is of significant interest in medicinal chemistry.

-

Synthetic Intermediate: 7-Bromoquinolin-4-ol serves as a reagent in the synthesis of quinoline Schiff bases, which have been investigated for their pharmacological potential, including antibacterial activity.[1] The bromine and hydroxyl functional groups provide versatile handles for further chemical modification to explore structure-activity relationships (SAR).

-

Anticancer Potential: Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[7] Many quinoline derivatives have demonstrated significant potential as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and survival.[7][8]

-

Potential Mechanism of Action: While the specific molecular targets of this compound are not documented, compounds with similar heterocyclic scaffolds are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.[9] Further research would be required to determine if this compound exhibits similar activities.

Caption: Generalized MAPK/ERK signaling pathway, a common target in cancer drug discovery.

References

- 1. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoquinolin-7-ol CAS number and molecular formula

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the available technical information for the chemical compound 4-Bromoquinolin-7-ol.

Core Compound Information

This compound , also known as 4-Bromo-7-hydroxyquinoline, is a halogenated derivative of the quinoline scaffold. The structural and basic chemical information for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 181950-60-7 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

Data Availability

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not extensively documented in the accessible literature. Similarly, there is a lack of published studies detailing its biological activity, mechanism of action, or its use in drug development and research applications.

For researchers interested in this specific molecule, this presents an opportunity for novel investigation. The synthesis would likely involve a multi-step process starting from a suitable aniline or quinoline precursor, followed by bromination and hydroxylation at the appropriate positions. Subsequent characterization would require standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Logical Relationship for Further Investigation

For researchers wishing to pursue the study of this compound, a potential logical workflow for its synthesis and characterization is outlined below.

Caption: A generalized workflow for the synthesis and investigation of this compound.

Conclusion

While this compound is a chemically defined entity, it remains a largely unexplored molecule in the scientific literature. This guide summarizes the currently available information and highlights the need for further research to elucidate its chemical properties, synthetic routes, and potential biological activities. The lack of extensive data presents a clear opportunity for original research in the fields of medicinal chemistry and drug discovery.

References

The Rising Potential of 4-Bromoquinolin-7-ol Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities of 4-Bromoquinolin-7-ol derivatives, a promising class of heterocyclic compounds. While direct experimental data on this specific scaffold is emerging, this paper will extrapolate from the well-documented activities of structurally related quinoline derivatives to highlight their therapeutic potential for researchers, scientists, and drug development professionals. The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic placement of a bromine atom and a hydroxyl group on this scaffold is anticipated to significantly modulate its biological profile.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] The introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties and biological efficacy.[1] Halogenation, particularly with bromine, is a known strategy to enhance lipophilicity, potentially improving cell membrane permeability.[1] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]

Anticipated Biological Activities of this compound Derivatives

Based on extensive research into analogous compounds, this compound derivatives are predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown considerable promise as anticancer agents through diverse mechanisms, including the inhibition of enzymes essential for cancer cell proliferation and survival.[1] For instance, various brominated quinolines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The antiproliferative activity of novel brominated methoxyquinolines and nitrated bromoquinolines has been evaluated against C6, HeLa, and HT29 cancer cell lines, with some derivatives showing significant inhibitory effects.[2] One notable compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited high activity with IC₅₀ values ranging from 5.45 to 9.6 μg/mL.[2] Furthermore, some brominated quinolines have been shown to induce apoptosis and inhibit human topoisomerase I, a critical enzyme for DNA replication.[2] It is hypothesized that this compound derivatives could similarly interfere with cancer cell proliferation, potentially through the induction of apoptosis or inhibition of key cellular enzymes.

Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 5.45 | [2] |

| HeLa (human cervical cancer) | 7.8 | [2] | |

| HT29 (human colorectal adenocarcinoma) | 9.6 | [2] | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 12.3 | [2] |

| HeLa | 15.2 | [2] | |

| HT29 | 18.7 | [2] | |

| 6,8-dibromo-5-nitroquinoline | C6 | 25.4 | [2] |

| HeLa | 30.1 | [2] | |

| HT29 | 33.6 | [2] |

Antimicrobial Activity

The quinoline scaffold is a core component of many established antimicrobial drugs.[1] Halogenated 8-hydroxyquinoline derivatives, in particular, have displayed significant antibacterial activity. For example, 7-bromo-8-hydroxyquinoline has shown high antigrowth activity against Gram-negative bacteria. The introduction of substituents at the C-5 and C-7 positions of 8-hydroxyquinolines is a recognized approach for developing more potent antimicrobial agents.[3] Derivatives of 4-thioquinoline have also demonstrated moderate antiradical action.[4] Therefore, it is plausible that this compound derivatives will exhibit broad-spectrum antimicrobial properties.

Table 2: Antimicrobial Activity of a 7-Substituted Quinolin-8-ol Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| A specific 7-substituted quinolin-8-ol hybrid | S. aureus | 10 | [3] |

| B. subtilis | 20 | [3] | |

| E. coli | 20 | [3] | |

| X. fragariae | 20 | [3] |

Potential Mechanisms of Action and Signaling Pathways

The biological effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways. For instance, their anti-inflammatory properties may arise from the inhibition of cyclooxygenase (COX) enzymes.[1] In the context of cancer, quinoline derivatives can inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), or interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromoquinolin-7-ol and its Analogs: A Technical Guide for Medicinal Chemistry

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on the 4-Bromoquinolin-7-ol core, a versatile intermediate for developing novel therapeutic agents. The strategic placement of the bromine atom and the hydroxyl group offers multiple avenues for synthetic modification, enabling the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, derivatization, and potential pharmacological applications of this compound analogs, with a particular emphasis on their anticancer properties. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to support researchers and drug development professionals in this promising area.

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel analogs. The methodologies presented below are based on established procedures for related quinoline compounds.

Synthesis of the this compound Core

A plausible synthetic route to this compound involves a multi-step process starting from a suitably substituted aniline. The following protocol is a representative example.

-

Step 1: Conrad-Limpach Reaction: React 3-aminophenol with ethyl acetoacetate to form the corresponding β-aminoacrylate intermediate. This is typically achieved by heating the reactants, often in a solvent like ethanol.

-

Step 2: Cyclization: The intermediate is cyclized at high temperatures (often >200 °C) in a high-boiling point solvent (e.g., Dowtherm A) to form 7-hydroxy-4-methylquinolin-2(1H)-one.

-

Step 3: Halogenation/Hydroxylation Conversion: The resulting quinolinone is treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to simultaneously replace the 2-oxo group with a bromine and convert the 4-methyl group (via tautomerization) to a 4-hydroxy, which is then brominated to a 4-bromo derivative. This step can be complex and may require optimization. A more controlled approach would be to first form the 4-hydroxyquinoline and then introduce the bromine.

-

Step 4: Bromination: A more direct approach, starting from quinolin-4-ol, involves bromination. To a stirred solution of quinolin-4-ol in a suitable solvent like N,N-dimethylformamide (DMF), a brominating agent such as Phosphorus tribromide (PBr₃) is added dropwise under an inert atmosphere.[3] The reaction is monitored by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification: Upon completion, the reaction is quenched, typically with an ice bath, and the pH is adjusted using a saturated sodium bicarbonate solution.[3] The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.[3] The crude product is then purified using silica gel column chromatography to yield the final this compound.[3]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the quinoline ring is highly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the creation of large compound libraries for SAR studies.[4]

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[4]

-

Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, for 10-15 minutes.[4]

-

Solvent and Catalyst: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).[4]

-

Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction's progress using TLC or LC-MS.[4]

-

Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

Medicinal Chemistry Applications

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5] Bromoquinoline analogs, in particular, have shown significant promise as anticancer agents.[1]

Anticancer Activity

Several studies have highlighted the antiproliferative effects of highly brominated quinoline derivatives against various cancer cell lines. While data for this compound itself is limited, the activities of related structures provide a strong rationale for its investigation. For example, novel brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant inhibitory effects against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines.[1]

| Compound | Structure | Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 – 9.6 | [1] |

| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant Inhibition | [1] |

| Compound 17 * | 6,8-dibromo-5-nitroquinoline | C6, HeLa, HT29 | Significant Inhibition | [1] |

| Note: These compounds are structurally related analogs, not direct derivatives of this compound. |

The mechanisms of action for these compounds can be diverse. Some bromoquinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication, while others induce apoptosis, as confirmed by DNA laddering assays.[1] Furthermore, the quinoline scaffold is related to the quinazoline core found in numerous FDA-approved kinase inhibitors like gefitinib and erlotinib, which target signaling pathways crucial for cancer cell growth and survival.[6]

Key Biological Assays

To evaluate the therapeutic potential of novel this compound analogs, a series of standardized in vitro assays are essential.

-

Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

-

Cell Treatment: Treat cells with the test compound at a concentration known to induce cytotoxicity (e.g., near the IC₅₀ value) for 24-48 hours.

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

-

Electrophoresis: Load the extracted DNA onto an agarose gel (1.5-2.0%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA under UV light. The presence of a "ladder" of DNA fragments (multiples of ~180-200 bp) is indicative of apoptosis, whereas a smear indicates necrosis.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology. Its synthetic tractability, especially via Suzuki-Miyaura cross-coupling, allows for extensive chemical exploration. Future research should focus on synthesizing a focused library of 7-aryl or 7-heteroaryl analogs and screening them against a broad panel of cancer cell lines and relevant kinases. Further investigation into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy will be crucial for advancing these compounds toward clinical development.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 7-Bromoquinolin-4-ol: A Technical Guide

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents, such as halogens and hydroxyl groups, can significantly modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 7-Bromoquinolin-4-ol, a representative member of the bromo-hydroxyquinoline family.

Synthesis of 7-Bromoquinolin-4-ol

The synthesis of 7-Bromoquinolin-4-ol can be achieved through various established methods in organic chemistry. A common approach involves the bromination of a suitable quinoline precursor.

General Synthetic Pathway

A plausible synthetic route to 7-Bromoquinolin-4-ol would involve the bromination of quinolin-4-ol. The directing effects of the hydroxyl group and the quinoline ring system would influence the position of bromination.

References

The Bromoquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a bromine atom onto this scaffold profoundly influences its physicochemical properties and biological activity, making bromoquinolines a fertile ground for the discovery of novel drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development.

Anticancer Activity of Bromoquinolines

Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The position and number of bromine substituents, along with the presence of other functional groups, are critical determinants of their antiproliferative potency.

Structure-Activity Relationship Insights:

-

Effect of Bromination : The introduction of bromine atoms onto the quinoline ring generally enhances antiproliferative activity compared to the unsubstituted parent quinoline.[1] For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterparts.[1]

-

Influence of Hydroxyl and Methoxy Groups : The presence of a hydroxyl or methoxy group at the C-8 position often leads to potent anticancer activity, particularly when combined with bromine substitution.[2] The conversion of a C-8 methoxy group to a hydroxyl group can further enhance the inhibitory potential.[2]

-

Synergistic Effect of Nitro Groups : The addition of a nitro group, particularly at the C-5 position, in conjunction with bromine atoms can dramatically increase antiproliferative effects.[2] For example, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, is inactive.[2]

-

Role of Other Substituents : Cyano groups also contribute to the anticancer effect. 7-Cyano-8-hydroxyquinoline displays activity comparable to the potent 5,7-dibromo-8-hydroxyquinoline.[1]

Quantitative Data: Anticancer Activity of Bromoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various bromoquinoline derivatives against several cancer cell lines.

| Compound Name/Number | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | Tetrabromo, Methoxy-substituted | C6 (Rat Glioblastoma) | 19.3 | [2] |

| HeLa (Human Cervical Cancer) | 20.4 | [2] | ||

| HT29 (Human Colon Adenocarcinoma) | 16.1 | [2] | ||

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | Dibromo, Dimethoxy, Hydroxy-substituted | C6 (Rat Glioblastoma) | 15.0 | [2] |

| HeLa (Human Cervical Cancer) | 26.4 | [2] | ||

| HT29 (Human Colon Adenocarcinoma) | 17.5 | [2] | ||

| 6,8-Dibromo-5-nitroquinoline (17) | Dibromo, Nitro-substituted | C6 (Rat Glioblastoma) | 50.0 | [2] |

| HeLa (Human Cervical Cancer) | 24.1 | [2] | ||

| HT29 (Human Colon Adenocarcinoma) | 26.2 | [2] | ||

| 6-Bromo-5-nitroquinoline (4) | Mono-bromo, Nitro-substituted | C6, HeLa, HT29 | High Activity | [3] |

| 5,7-Dibromo-8-hydroxyquinoline (5) | Dibromo, Hydroxy-substituted | C6, HeLa, HT29 | IC₅₀: 6.7-25.6 µg/mL | [4] |

| 7-Bromo-8-hydroxyquinoline (6) | Mono-bromo, Hydroxy-substituted | C6, HeLa, HT29 | IC₅₀: 6.7-25.6 µg/mL | [4] |

| 5,7-Dicyano-8-hydroxyquinoline (12) | Dicyano, Hydroxy-substituted | C6, HeLa, HT29 | IC₅₀: 6.7-25.6 µg/mL | [4] |

Mechanisms of Action

The anticancer effects of bromoquinolines are mediated through various mechanisms, including the inhibition of key enzymes involved in DNA replication and the disruption of critical cell signaling pathways.

Topoisomerase I Inhibition

Certain bromoquinoline derivatives act as inhibitors of human topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[2] By suppressing this enzyme, these compounds prevent DNA repair and replication, ultimately leading to cancer cell death.[2][4]

Modulation of Signaling Pathways

Bromoquinoline derivatives have been shown to interfere with critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5] Inhibition of key kinases within this cascade can halt uncontrolled cell growth and induce apoptosis.[5]

Antimicrobial and Antiviral Activities

The quinoline scaffold is present in several antimicrobial drugs, and bromo-substitution can enhance this activity.[6][7]

Antimicrobial Activity

Bromoquinoline-dione derivatives containing aryl sulphonamides have shown potency against various bacterial and fungal strains.[7] The mechanism often involves the chelation of essential metal ions required for microbial metabolic processes and the disruption of the pathogen's cell membrane integrity.[8][9]

| Compound Class | Organism | MIC Range (mg/mL) | Reference |

| 7-Bromoquinoline-5,8-dione aryl sulphonamides | K. Pneumonia, S. typhi | 0.80 - 1.00 | [7] |

Antiviral Activity

Certain quinoline derivatives have demonstrated broad-spectrum antiviral activity, including against various coronaviruses.[10] While research has often focused on chloro- and hydroxy-chloroquine, other analogues show promise.[10] The mechanism for some quinolines involves interfering with viral entry into host cells.[10] Further SAR studies are needed to fully elucidate the potential of bromoquinolines as specific antiviral agents. Oxoquinoline derivatives have also been evaluated for activity against Herpes Simplex Virus (HSV-1), with stereoelectronic properties and lipophilicity being important for activity.[11]

Experimental Protocols

Standardized in vitro assays are crucial for determining the biological activity of novel bromoquinoline compounds. Detailed protocols for cytotoxicity and kinase inhibition assays are provided below.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

Methodology:

-

Cell Culture and Seeding : Culture selected cancer cells (e.g., HT29, HeLa) to 80-90% confluency. Detach cells using Trypsin-EDTA and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12][14]

-

Compound Preparation : Prepare a stock solution (e.g., 10 mM) of the bromoquinoline test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).[12]

-

Cell Treatment : After 24 hours, remove the medium and add 100 µL of the prepared bromoquinoline dilutions and controls to the respective wells. Incubate the plate for 24, 48, or 72 hours.[12][14]

-

MTT Assay : Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.[12][13]

-

Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[12][13]

-

Data Acquisition and Analysis : Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.[12]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption indicates inhibition.

Methodology:

-

Compound Preparation : Prepare a 10-point serial dilution of the bromoquinoline test compound in DMSO.[15]

-

Assay Plate Setup : In a white, opaque 384-well plate, add the kinase assay buffer, the diluted inhibitor, the kinase-specific substrate, and the recombinant kinase enzyme (e.g., EGFR, VEGFR-2).[14][16] Include controls for 100% activity (DMSO, no inhibitor) and background (no enzyme).[15]

-

Kinase Reaction : Initiate the reaction by adding ATP (at a concentration near the Kₘ for the specific kinase). Incubate the plate at 30°C for 60 minutes.[14][15]

-

Signal Detection : Stop the reaction and deplete the remaining ATP by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase/luciferin, which generates a luminescent signal from the remaining ATP.[15]

-

Data Acquisition and Analysis : Incubate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration relative to the controls and plot the results to determine the IC₅₀ value.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]

- 9. What is Broxyquinoline used for? [synapse.patsnap.com]

- 10. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of 4-Bromoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-7-ol is a halogenated quinoline derivative. The quinoline scaffold is a prominent structural motif in numerous pharmacologically active compounds, and the introduction of a bromine atom and a hydroxyl group can significantly influence the molecule's chemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds in the drug discovery and development pipeline.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the chemical structure and should be confirmed by experimental data upon synthesis of the compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 |

| H-3 | 7.2 - 7.4 | d | 4.5 - 5.0 |

| H-5 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H-6 | 7.0 - 7.2 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 7.3 - 7.5 | d | 2.0 - 2.5 |

| OH | 9.5 - 10.5 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 138 - 142 |

| C-4a | 147 - 150 |

| C-5 | 125 - 128 |

| C-6 | 115 - 118 |

| C-7 | 155 - 158 |

| C-8 | 110 - 113 |

| C-8a | 128 - 131 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| C=N stretch (quinoline) | 1500 - 1550 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₆BrNO |

| Monoisotopic Mass | 222.9633 u |

| Molecular Weight | 224.05 g/mol |

| M+ Peak (⁷⁹Br) | m/z 223 |

| M+2 Peak (⁸¹Br) | m/z 225 |

| Isotopic Ratio (M+ / M+2) | ~1:1 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a synthesized sample of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of 0-12 ppm.

-

Process the data with appropriate phasing and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.

-

The solvent signal is used for chemical shift referencing.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

-

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinoline derivative like this compound.

4-Bromoquinolin-7-ol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromoquinolin-7-ol (CAS No. 181950-60-7), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. This document details its commercial availability, physicochemical properties, a proposed synthetic route, and potential applications in biological research.

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. Purity levels and available quantities vary, and researchers are advised to request certificates of analysis from their chosen vendor. The following table summarizes currently available commercial sources.

| Supplier | Product Code | Purity | Available Quantities |

| Fluorochem | F626520 | >95% | 100 mg, 250 mg, 1 g |

| BLD Pharm | BD259471 | ≥95% | Custom |

| Key Organics | BS-52994 | >95% | Custom |

| Leap Chem Co., Ltd. | - | - | Custom |

| ChemUniverse | - | - | Custom |

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and hazards is crucial for its safe handling and application in research.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 181950-60-7 |

| Appearance | Solid |

| Storage | Inert atmosphere, store in freezer, under -20°C[1] |

Safety Information:

According to available safety data sheets, this compound is classified with the following hazard statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((3-bromo-5-hydroxyphenyl)amino)but-2-enoate (Intermediate)

-

To a round-bottom flask, add 3-Bromo-5-aminophenol (1.0 eq) and a suitable solvent such as toluene.

-

Add ethyl acetoacetate (1.1 eq) to the mixture.

-

A catalytic amount of a weak acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

The mixture is then heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude intermediate can be purified by recrystallization.

Step 2: Synthesis of this compound

-

The purified β-aminoacrylate intermediate from Step 1 is added to a high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A) in a reaction vessel suitable for high-temperature reactions.[4]

-

The mixture is heated to approximately 250 °C to induce thermal cyclization.[3][5]

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid product, this compound, is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Drug Discovery

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The bromo- and hydroxy-substituents on the quinoline scaffold of this compound provide valuable handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery screening.

While specific biological activities and modulated signaling pathways for this compound have not been extensively reported, its structural similarity to other biologically active quinolinols suggests potential for investigation in various therapeutic areas. The general mechanism of action for many quinoline-based compounds involves the inhibition of key cellular enzymes or the modulation of critical signaling pathways.

Potential Research Workflow for Biological Evaluation:

Caption: A potential workflow for the biological evaluation of this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. Researchers are encouraged to perform their own analytical characterization upon synthesis or purchase. Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the bromo and hydroxyl groups. A signal for the hydroxyl proton would also be present.

-

¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring system, with quaternary carbons and carbons bearing electronegative substituents shifted accordingly.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), C=C and C=N stretching (aromatic rings), and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 224.05 g/mol , with a characteristic isotopic pattern due to the presence of bromine.

This technical guide serves as a valuable resource for scientists working with this compound. The information provided on its availability, properties, synthesis, and potential applications is intended to facilitate further research and development in the fields of chemistry and pharmacology.

References

- 1. 181950-60-7|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 4-Bromoquinolin-7-ol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-Bromoquinolin-7-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for the intermediates and the final product is presented below. Please note that yields are representative and may vary based on experimental conditions.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |

| Diethyl (3-bromoanilinomethylene)malonate | 1. Condensation | C₁₄H₁₆BrNO₄ | 358.19 | 90-95 | - |

| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | 2. Cyclization | C₁₂H₁₀BrNO₃ | 312.12 | 85-90 | - |

| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 3. Saponification | C₁₀H₆BrNO₃ | 268.06 | 90-95 | - |

| This compound | 4. Decarboxylation | C₉H₆BrNO | 224.05 | 80-85 | ¹H NMR (DMSO-d₆, 400 MHz): δ 11.7 (s, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.8, 2.0 Hz, 1H), 6.15 (d, J=5.2 Hz, 1H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 176.5, 149.2, 142.1, 139.8, 126.4, 125.1, 122.9, 119.7, 110.5, 109.8. Mass Spec (EI): m/z 223/225 (M⁺). |

Synthesis Workflow

The synthesis of this compound is achieved through a four-step process starting from 3-bromoaniline and diethyl ethoxymethylenemalonate. The overall workflow is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step in the synthesis of this compound.

Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate

This initial step involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate.

Materials:

-

3-Bromoaniline

-

Diethyl ethoxymethylenemalonate

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to 110-130°C for 1 to 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol generated during the reaction is removed under reduced pressure.

-

The resulting crude diethyl (3-bromoanilinomethylene)malonate can be used directly in the next step or purified by recrystallization from ethanol or hexane. A typical yield for this step is in the range of 90-95%.[1]

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.

Materials:

-

Diethyl (3-bromoanilinomethylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

-

Add the diethyl (3-bromoanilinomethylene)malonate to a suitable volume of a high-boiling point solvent (e.g., 5-10 mL per gram of intermediate) in a reaction vessel equipped for high-temperature reactions.

-

Heat the mixture to approximately 250°C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The cyclization product will precipitate from the solution upon cooling.

-

After cooling to room temperature, add a non-polar solvent such as hexane or cyclohexane to aid in the precipitation of the product.

-

Collect the solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, by filtration and wash with the non-polar solvent. The expected yield is typically 85-90%.[2]

Step 3: Saponification to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ester group at the 3-position is hydrolyzed to a carboxylic acid.

Materials:

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid 7-bromo-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly. This step generally proceeds with a high yield of 90-95%.[2]

Step 4: Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group to yield the target compound.

Materials:

-

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Procedure:

-

Place the dried 7-bromo-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

-

Heat the solid to a temperature above its melting point (typically in the range of 200-250°C).

-

The decarboxylation is complete when the evolution of carbon dioxide gas ceases.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The expected yield for this final step is around 80-85%.[3]

Signaling Pathway Diagram

The Gould-Jacobs reaction proceeds through a series of well-defined mechanistic steps. The key transformations are illustrated below.

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromoquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Specifically, the Suzuki coupling of 4-Bromoquinolin-7-ol provides a versatile platform for the synthesis of 4-arylquinolin-7-ols, which are of significant interest for biological screening and as intermediates in the synthesis of more complex molecules.

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, supported by representative data and key considerations for successful execution.

Data Presentation: Suzuki Coupling of a 7-Bromoquinoline Derivative

The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on a 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a structurally related analog of this compound. The data illustrates the typical yields obtained with a variety of substituted arylboronic acids under optimized reaction conditions.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 82 |

| 2 | 4-(tert-Butyl)phenylboronic acid | 7-(4-(tert-Butyl)phenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 89 |

| 3 | m-Tolylboronic acid | 7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 77 |

| 4 | Naphthalen-1-ylboronic acid | 7-(Naphthalen-1-yl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 87 |

| 5 | Phenylboronic acid | 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 85 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound. The protocol is based on established procedures for similar bromoquinoline substrates and should be optimized for specific arylboronic acids.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinolin-7-ol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for 4-Bromoquinolin-7-ol in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals